molecular formula C10H9NO2S B2539935 Methyl 5-methylbenzo[d]thiazole-2-carboxylate CAS No. 1323408-10-1

Methyl 5-methylbenzo[d]thiazole-2-carboxylate

Cat. No. B2539935
M. Wt: 207.25
InChI Key: WGKPRULYVMVFER-UHFFFAOYSA-N
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Description

“Methyl 5-methylbenzo[d]thiazole-2-carboxylate” is a chemical compound . It is an oil-like substance .


Synthesis Analysis

The synthesis of this compound involves the reaction of sulfur acetyl aniline with a 6% solution of sodium hydroxide. This mixture is then cooled and a pre-cooled 20% solution of potassium ferricyanide is added dropwise. The mixture is then aerated for 2 hours and left to stand for 24 hours. The resulting oil-like substance is extracted with ether, the extract is dried and the ether is evaporated. The remaining oil-like substance is the product .


Chemical Reactions Analysis

The thiazole ring in the molecule consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties. On account of its aromaticity, the ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .


Physical And Chemical Properties Analysis

“Methyl 5-methylbenzo[d]thiazole-2-carboxylate” is an oil-like substance . It is soluble in ethanol and hydrochloric acid, but insoluble in water .

properties

IUPAC Name

methyl 5-methyl-1,3-benzothiazole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2S/c1-6-3-4-8-7(5-6)11-9(14-8)10(12)13-2/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGKPRULYVMVFER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)SC(=N2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-methyl-1,3-benzothiazole-2-carboxylate

CAS RN

1323408-10-1
Record name methyl 5-methyl-1,3-benzothiazole-2-carboxylate
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